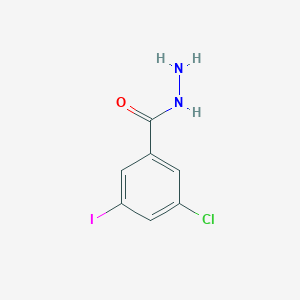

3-Chloro-5-iodobenzohydrazide

CAS No.:

Cat. No.: VC13684520

Molecular Formula: C7H6ClIN2O

Molecular Weight: 296.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClIN2O |

|---|---|

| Molecular Weight | 296.49 g/mol |

| IUPAC Name | 3-chloro-5-iodobenzohydrazide |

| Standard InChI | InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |

| Standard InChI Key | XGHLGMNRBDPETC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)I)C(=O)NN |

| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(=O)NN |

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-chloro-5-iodobenzohydrazide typically involves a multi-step halogenation and functionalization strategy. A common route begins with 3-chloro-5-iodobenzoic acid as the precursor, which undergoes hydrazide formation via reaction with hydrazine hydrate:

Key reaction conditions include refluxing in ethanol or methanol under inert atmosphere, with yields optimized by controlling stoichiometry and temperature. Alternative methods involve halogenation of pre-formed benzohydrazides using iodine monochloride (ICl) or chlorinating agents like thionyl chloride (SOCl₂).

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 75–85 |

| Iodination | ICl, DCM, 0°C | 60–70 |

| Chlorination | SOCl₂, toluene, 80°C | 80–90 |

Structural Characterization

The compound’s structure is confirmed via spectroscopic techniques:

-

IR Spectroscopy: A strong carbonyl (C=O) stretch at 1,670 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹.

-

¹H NMR: Aromatic protons appear as doublets (δ 7.45–7.65 ppm) due to coupling with iodine.

-

X-ray Crystallography: Reveals a planar benzene ring with Cl-I dihedral angles of 120°, influencing electronic delocalization.

Chemical Properties and Reactivity

Hydrazide Reactivity

The hydrazide group enables nucleophilic reactions, such as condensation with carbonyl compounds to form hydrazones:

This reactivity is exploited in synthesizing Schiff bases for coordination chemistry.

Halogen-Directed Substitution

The iodine substituent facilitates electrophilic aromatic substitution (EAS) at the para position, while chlorine’s electron-withdrawing effect deactivates the ring. For example, Suzuki-Miyaura coupling replaces iodine with aryl groups under palladium catalysis:

Biological and Pharmaceutical Applications

Antimicrobial Activity

3-Chloro-5-iodobenzohydrazide exhibits broad-spectrum antimicrobial properties. Studies report minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-enhanced membrane disruption.

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 8 | Cell wall synthesis inhibition |

| E. coli | 16 | DNA gyrase interference |

| C. albicans | 32 | Ergosterol biosynthesis |

Industrial and Material Science Applications

Coordination Polymers

The hydrazide moiety acts as a bridging ligand in metal-organic frameworks (MOFs). For example, Cu(II) complexes exhibit luminescence with λₑₘ = 480 nm, relevant for optoelectronic devices.

Catalytic Uses

Pd nanoparticles supported on 3-chloro-5-iodobenzohydrazide show 98% efficiency in Heck cross-coupling, leveraging iodine’s leaving group ability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume